molecular formula C₁₆H₁₆N₄ B1663490 Stilbamidine CAS No. 122-06-5

Stilbamidine

Cat. No. B1663490
CAS RN: 122-06-5
M. Wt: 264.32 g/mol
InChI Key: MMURVNDSFNJHAM-OWOJBTEDSA-N
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Description

Stilbamidine is a diamidine compound derived from Stilbene . It is used chiefly in the form of its crystalline isethionate salt in treating various fungal infections . It shows strong activity against bacteria, protozoa, and fungi .


Molecular Structure Analysis

The molecular formula of Stilbamidine is C16H16N4 . The average mass is 264.325 Da and the monoisotopic mass is 264.137512 Da .


Physical And Chemical Properties Analysis

Stilbamidine has a density of 1.2±0.1 g/cm3, a boiling point of 456.4±55.0 °C at 760 mmHg, and a flash point of 229.8±31.5 °C . It has 4 H bond acceptors, 6 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Treatment of Systemic Mycosis

Stilbamidine has been clinically used in the treatment of systemic mycosis, such as North American blastomycosis . This fungal infection can be life-threatening, and Stilbamidine offers a therapeutic option for patients suffering from this condition.

Visceral Leishmaniasis Therapy

Visceral leishmaniasis, a severe parasitic disease, is another area where Stilbamidine has shown effectiveness . It acts against the protozoan parasites responsible for the disease, providing an alternative treatment strategy.

Prophylaxis of African Trypanosomiasis

Stilbamidine has been used secondarily in the prophylaxis and treatment of African trypanosomiasis, also known as sleeping sickness . This application is particularly important in regions where the disease is endemic and poses a significant public health challenge.

Multiple Myeloma Management

In cases of malignancy, Stilbamidine has been explored for its potential use in treating multiple myeloma, a type of blood cancer . While not a first-line treatment, it provides an option for research into cancer therapies.

DNA Interaction Studies

Stilbamidine has shown an affinity for nucleic acids, mainly DNA, which makes it a useful tool for studying DNA conformation and interactions . Its nonintercalative binding to DNA allows researchers to investigate the structural aspects of nucleic acids.

Mitochondrial DNA Affinity

The compound’s interaction with mitochondrial DNA has been demonstrated, leading to its use in studying cytoplasmic mutations in yeast and the kinetoplast-mitochondrial system of Trypanosoma . This application is crucial for understanding mitochondrial diseases and the effects of drugs at the mitochondrial level.

Antimicrobial Activity

Stilbamidine exhibits strong activity against bacteria, protozoa, and fungi, making it a valuable agent for antimicrobial research . Its broad-spectrum efficacy can be leveraged in the development of new antimicrobial drugs.

Chemotherapy of Leishmaniasis

The compound has been mentioned in the context of chemotherapy for leishmaniasis, providing insights into the development of chemotherapeutic agents and their mechanisms of action against this disease .

properties

IUPAC Name

4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H,(H3,17,18)(H3,19,20)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMURVNDSFNJHAM-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=N)N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(=N)N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6935-63-3 (di-hydrochloride)
Record name Stilbamidine [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stilbamidine

CAS RN

122-06-5
Record name Stilbamidine [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stilbamidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.109
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STILBAMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST31IIO5EW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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